molecular formula C8H7ClO4 B7789896 3-Chloro-4-hydroxy-5-methoxybenzoic acid CAS No. 69845-52-9

3-Chloro-4-hydroxy-5-methoxybenzoic acid

Cat. No. B7789896
CAS RN: 69845-52-9
M. Wt: 202.59 g/mol
InChI Key: XBRYEHVBBMSSCG-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO4 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Controlled Release of Flavor : 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a flavoring agent in foods, was successfully encapsulated in layered double hydroxide (LDH) to produce nanohybrids for controlled flavor release (Hong, Oh, & Choy, 2008).

  • Antitumor and Antimicrobial Properties : A study on marine endophytic fungi yielded compounds with moderate antitumor and antimicrobial activities, including derivatives related to 3-Chloro-4-hydroxy-5-methoxybenzoic acid (Xia et al., 2011).

  • Catechol O-Methyltransferase Inhibition : 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, synthesized as a potential reagent for catechol O-methyltransferase (COMT), showed potent inhibitory effects, particularly in the absence of reducing agents (Borchardt & Huber, 1982).

  • Antioxidant Activity : A new phenyl ether derivative related to this compound was isolated from Aspergillus carneus, showing strong antioxidant activity (Xu et al., 2017).

  • Aromatic Nucleophilic Substitution Studies : Research on the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion revealed insights into the formation of intermediate complexes, applicable to understanding reactions of similar compounds (HasegawaYoshinori, 1983).

  • Synthesis of Hydroxyisophthalic Acid : 3-Chloromethyl-4-methoxybenzoic acid, a related compound, was used in the synthesis of 4-Hydroxyisophthalic acid, demonstrating a potential application in organic synthesis (He Deyun, 2011).

  • Antibacterial and Antifungal Activities : New oxadiazole derivatives containing 5-chloro-2-methoxybenzoate moiety exhibited significant antibacterial and antifungal activities, suggesting the potential for developing novel antimicrobial agents (Kumar et al., 2013).

  • Thermal Properties in Complexes : The thermal properties of 5-chloro-2-methoxybenzoates of lanthanides and d-block elements were studied, providing insights into the stability and decomposition pathways of similar compounds (Ferenc & Bocian, 2003).

  • Spectroscopic Analysis for Molecular Characterization : The spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid provided detailed insights into its molecular structure and properties, which are relevant for further chemical and pharmaceutical research (Poiyamozhi et al., 2012).

Mechanism of Action

Target of Action

It is used in the synthesis ofcyclooxygenase-2 (COX-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRYEHVBBMSSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978761
Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62936-23-6, 69845-52-9
Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Record name Chloro-4-hydroxy-3-methoxybenzoic acid
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Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Record name 3-chloro-4-hydroxy-5-methoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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